molecular formula C29H41F3N8O9 B8180821 Cilengitide (trifluoroacetate)

Cilengitide (trifluoroacetate)

Katalognummer B8180821
Molekulargewicht: 702.7 g/mol
InChI-Schlüssel: WHJCSACXAPYNTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilengitide (trifluoroacetate) is a useful research compound. Its molecular formula is C29H41F3N8O9 and its molecular weight is 702.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cilengitide (trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cilengitide (trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Cancer Treatment :

    • Cilengitide shows potential as an anticancer agent by suppressing angiogenesis and increasing endothelial monolayer permeability (Alghisi, Ponsonnet, & Rüegg, 2009).
    • It inhibits platelet adhesion to fibrinogen and von Willebrand factor, and is a weak inhibitor of α IIbβ3 mediated platelet activation, relevant in the context of cancer treatment (Meyer dos Santos et al., 2015).
    • The drug is being evaluated for its therapeutic potential in cancer treatment, especially in glioblastoma and other malignancies, due to its inhibition of ανβ3 and ανβ5 integrins (Reardon et al., 2011).
    • It has shown effectiveness against laryngeal cancer cells, inhibiting cell proliferation and inducing apoptosis (Wang et al., 2014).
  • Enhancing Chemotherapy :

    • When coadministered with Verapamil, Cilengitide increases tumor angiogenesis, leakiness, blood flow, and chemotherapy delivery, reducing tumor growth and side effects (Wong et al., 2015).
  • Glioblastoma Treatment :

    • Cilengitide modulates attachment and viability of human glioma cells, influencing tumor cell attachment, migration, invasion, and viability (Maurer et al., 2009).
    • Its application in experimental breast cancer bone metastases showed pronounced antiresorptive and antitumor effects, making it a promising approach for bone metastases (Bäuerle et al., 2011).
    • In recurrent glioblastoma treatment, it has demonstrated antiangiogenic activity and anti-invasive activity (Gilbert et al., 2011).
  • Pediatric Brain Tumor Treatment :

    • It has been tested in children with refractory brain tumors, showing potential in treating pediatric cases (MacDonald et al., 2008).
  • Other Clinical Trials :

    • While showing potential in various cancer treatments, it did not demonstrate a progression-free survival benefit in recurrent/metastatic squamous cell carcinoma of the head and neck in the ADVANTAGE trial (Vermorken et al., 2014).
    • It improved overall survival in patients with newly diagnosed glioblastoma with methylated MGMT promoter when combined with temozolomide chemoradiotherapy (Stupp et al., 2014).

Eigenschaften

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJCSACXAPYNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41F3N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilengitide (trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilengitide (trifluoroacetate)
Reactant of Route 2
Cilengitide (trifluoroacetate)
Reactant of Route 3
Cilengitide (trifluoroacetate)
Reactant of Route 4
Cilengitide (trifluoroacetate)
Reactant of Route 5
Cilengitide (trifluoroacetate)
Reactant of Route 6
Cilengitide (trifluoroacetate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.